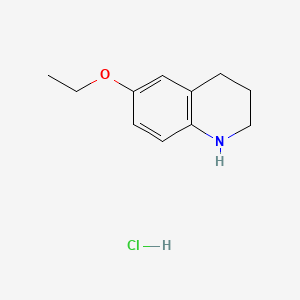
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research. The presence of the ethoxy group at the 6th position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 6-ethoxyquinoline.
Reduction: The quinoline ring is reduced to form the tetrahydroquinoline structure. This can be achieved using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C) under high pressure.
Hydrochloride Formation: The resulting 6-ethoxy-1,2,3,4-tetrahydroquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining the quality and yield of the product.
化学反应分析
Types of Reactions
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
科学研究应用
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
Uniqueness
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The hydrochloride salt form also enhances its stability and solubility in aqueous solutions, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
6-ethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
InChI 键 |
QUIUVRBLDAHRLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)NCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


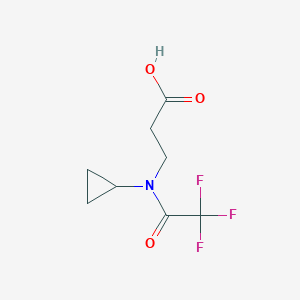
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
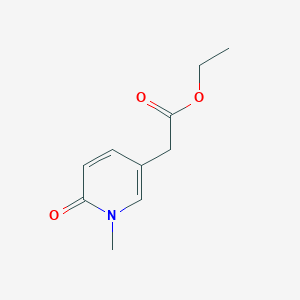
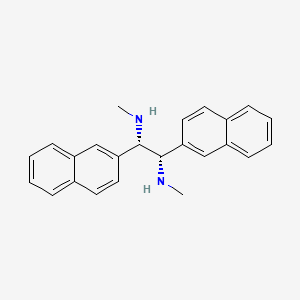
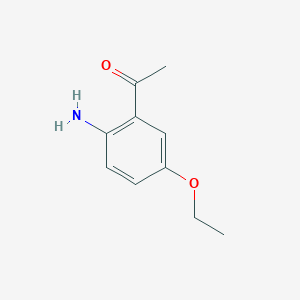
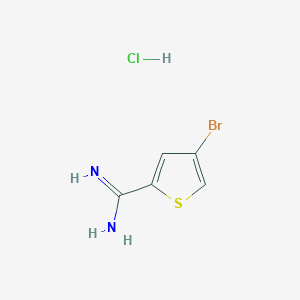
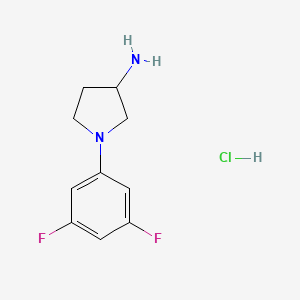
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
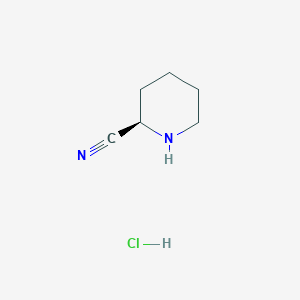
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
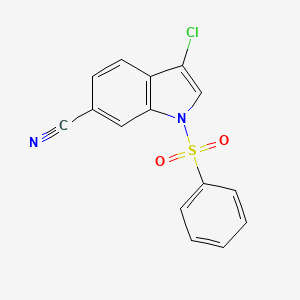
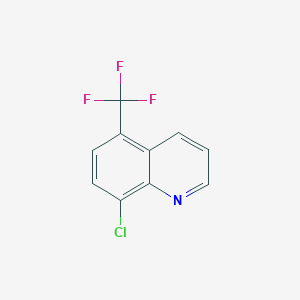
![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

